molecular formula C19H16N4O3S B294631 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294631
M. Wt: 380.4 g/mol
InChI Key: HSYQSTFLUAQHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound exerts its effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK signaling pathway, which plays a key role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. In addition, the compound has shown potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in laboratory experiments is its potential use in the treatment of various diseases. The compound has shown promising results in preclinical studies and may have potential therapeutic applications in the future. However, one of the limitations of using this compound in laboratory experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the further exploration of the compound's mechanism of action and signaling pathways. This may provide insights into the compound's potential therapeutic applications and may lead to the development of more effective treatments for various diseases. Another direction is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its potential for clinical use. Finally, the compound may be studied in combination with other drugs or therapies to enhance its therapeutic effects and reduce potential side effects.

Synthesis Methods

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved through various methods. One of the most common methods involves the reaction of 2-methylphenol with 2-bromoacetic acid to form 2-methylphenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide to form 2-methylphenoxyacetylthiosemicarbazide. The final compound is obtained through the reaction of 2-methylphenoxyacetylthiosemicarbazide with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide in the presence of triethylamine and acetic anhydride.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. In addition, the compound has shown potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O3S/c1-12-6-2-3-7-13(12)25-11-17-22-23-18(20-21-19(23)27-17)16-10-24-14-8-4-5-9-15(14)26-16/h2-9,16H,10-11H2,1H3

InChI Key

HSYQSTFLUAQHKY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origin of Product

United States

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